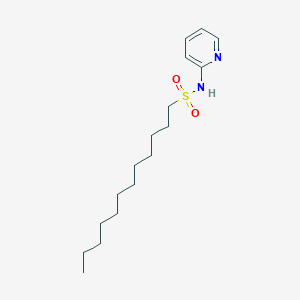
3,5-Dichloro-4-nitrobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dichloro-4-nitrobenzoic acid: is an organic compound with the molecular formula C7H3Cl2NO4 . It is a derivative of benzoic acid, where the benzene ring is substituted with two chlorine atoms at the 3rd and 5th positions and a nitro group at the 4th position. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Nitration of Benzoic Acid Derivatives: One common method involves the nitration of 3,5-dichlorobenzoic acid using a mixture of nitric acid and sulfuric acid.
Oxidation of 3,5-Dinitrotoluene: Another method involves the oxidation of 3,5-dinitrotoluene, which can be achieved using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrial production of 3,5-Dichloro-4-nitrobenzoic acid often involves large-scale nitration processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions:
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH), amines.
Major Products:
Reduction: 3,5-Dichloro-4-aminobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 3,5-Dichloro-4-nitrobenzoic acid is used as an intermediate in the synthesis of various organic compounds. It serves as a precursor for the preparation of dyes, pigments, and other aromatic compounds .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of pharmaceutical agents. Its derivatives have shown promise in the development of anti-inflammatory and antimicrobial drugs .
Industry: The compound is used in the production of agrochemicals and as a reagent in analytical chemistry. Its stability and reactivity make it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of 3,5-Dichloro-4-nitrobenzoic acid primarily involves its reactivity due to the presence of the nitro and chloro substituents. The nitro group is electron-withdrawing, making the benzene ring more susceptible to nucleophilic attack. This property is exploited in various chemical reactions where the compound acts as an electrophile .
Comparaison Avec Des Composés Similaires
3,5-Dichlorobenzoic acid: Lacks the nitro group, making it less reactive in certain nucleophilic substitution reactions.
4-Nitrobenzoic acid: Lacks the chloro substituents, affecting its overall reactivity and applications.
Uniqueness: 3,5-Dichloro-4-nitrobenzoic acid is unique due to the combination of both nitro and chloro groups, which impart distinct reactivity patterns. This makes it a versatile intermediate in organic synthesis and valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C7H3Cl2NO4 |
|---|---|
Poids moléculaire |
236.01 g/mol |
Nom IUPAC |
3,5-dichloro-4-nitrobenzoic acid |
InChI |
InChI=1S/C7H3Cl2NO4/c8-4-1-3(7(11)12)2-5(9)6(4)10(13)14/h1-2H,(H,11,12) |
Clé InChI |
NWZAOTIBIQHTIV-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1Cl)[N+](=O)[O-])Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



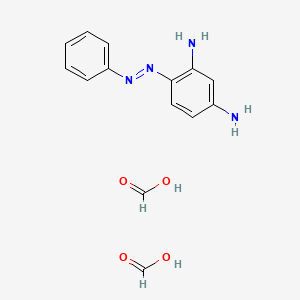

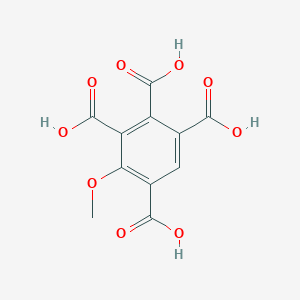
![N-[(5-Methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-valine](/img/structure/B14480531.png)
![2-[(Benzenesulfonyl)methyl]-3-phenyloxirane](/img/structure/B14480538.png)
![Benzonitrile, 4-[[(phenylmethyl)imino]methyl]-](/img/structure/B14480550.png)

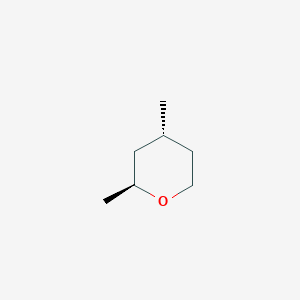
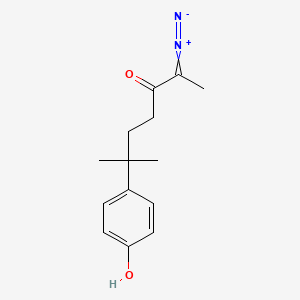

![1,4,9-Trioxadispiro[4.2.4~8~.2~5~]tetradecane](/img/structure/B14480583.png)
![1-[Bis(aziridin-1-yl)phosphoryl]piperidine](/img/structure/B14480585.png)
